molecular formula C6H3Br2F B075295 1,3-Dibromo-5-fluorobenzene CAS No. 1435-51-4

1,3-Dibromo-5-fluorobenzene

Cat. No.: B075295
CAS No.: 1435-51-4
M. Wt: 253.89 g/mol
InChI Key: ASWYHZXKFSLNLN-UHFFFAOYSA-N
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Preparation Methods

1,3-Dibromo-5-fluorobenzene can be synthesized through several methods. One common method involves the bromination of 1,3-difluorobenzene using bromine in the presence of a catalyst . Another method involves the reaction of 1,3-dibromobenzene with a fluorinating agent under specific reaction conditions . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1,3-Dibromo-5-fluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include organotin compounds, nucleophiles like amines or thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction and conditions used.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-fluorobenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which can vary widely based on the compound it is incorporated into .

Comparison with Similar Compounds

1,3-Dibromo-5-fluorobenzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which provides distinct reactivity and applications in various fields.

Biological Activity

1,3-Dibromo-5-fluorobenzene (DBFB), with the chemical formula C6_6H3_3Br2_2F and CAS number 1435-51-4, is an aromatic compound that has garnered attention for its potential biological activity. This compound is primarily used as a building block in organic synthesis and has been studied for its interactions with various biological systems, particularly in the context of pharmacology and toxicology.

  • Molecular Weight : 253.89 g/mol
  • Boiling Point : 204-206 °C
  • Density : 2.018 g/mL at 25 °C
  • Solubility : Moderately soluble in water (0.0107 mg/mL) and more soluble in organic solvents.

Biological Activity Overview

DBFB exhibits several biological activities, primarily as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. The following sections detail its specific biological interactions and effects.

Enzyme Inhibition

This compound has been identified as an inhibitor of certain cytochrome P450 enzymes:

  • CYP1A2 : Inhibitory effects on this enzyme can affect the metabolism of various drugs, potentially leading to increased drug levels in the body.
  • CYP2C9 : Similar to CYP1A2, inhibition can result in altered pharmacokinetics of substrates metabolized by this enzyme.

The inhibition of these enzymes suggests that DBFB could influence the efficacy and toxicity of co-administered pharmaceuticals.

Toxicological Profile

The toxicological properties of DBFB have not been fully elucidated; however, preliminary studies indicate potential irritative effects:

  • Skin and Eye Irritation : Exposure may lead to irritation of the skin and eyes.
  • Respiratory Effects : Inhalation can cause respiratory tract irritation, highlighting the need for caution during handling.

Case Study 1: Pharmacological Implications

In a study examining the pharmacokinetic interactions of DBFB with common pharmaceuticals, researchers found that co-administration with drugs metabolized by CYP1A2 led to significant alterations in drug plasma levels. This finding underscores the importance of considering DBFB in drug formulation and patient management strategies.

Case Study 2: Environmental Impact Assessment

Research into the environmental fate of DBFB revealed that its persistence in aquatic environments could pose risks to non-target organisms. Studies indicated bioaccumulation potential, necessitating further investigation into its ecological impact.

Data Table: Biological Activity Summary

Biological ActivityEffect/Observation
CYP1A2 InhibitionYes
CYP2C9 InhibitionYes
Skin IrritationYes
Eye IrritationYes
Respiratory IrritationYes
Bioaccumulation PotentialModerate

Properties

IUPAC Name

1,3-dibromo-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2F/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWYHZXKFSLNLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162445
Record name 1,3-Dibromo-5-fluorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435-51-4
Record name 1,3-Dibromo-5-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1435-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-5-fluorobenzene
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Record name 1,3-Dibromo-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dibromo-5-fluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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